molecular formula C11H11NO2 B6240356 1,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carbaldehyde CAS No. 1781830-80-5

1,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carbaldehyde

Cat. No.: B6240356
CAS No.: 1781830-80-5
M. Wt: 189.2
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Description

1,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carbaldehyde (CID 82404754) is a high-purity chemical building block with the molecular formula C11H11NO2 . It features an indole scaffold, which is a privileged structure in medicinal chemistry due to its presence in a wide range of biologically active molecules and natural products . The indole nucleus is a key component in several FDA-approved drugs and is known to interact efficiently with multiple biological receptors . Researchers value this particular compound for its aldehyde functional group, which serves as a versatile handle for synthetic modification, enabling the creation of diverse libraries of compounds for drug discovery programs. The co-presence of the oxindole (2-oxindole) core in its structure is also of significant interest, as this motif is found in various molecules with substantial biological activity . Although specific biological data for this exact molecule is not widely published in the available literature, indole derivatives, in general, have demonstrated a broad spectrum of pharmacological activities in research, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties . The structural features of this compound make it a promising candidate for use in the development of novel therapeutic agents, particularly in the synthesis of metal complexes where the indole ring can exhibit different coordination modes with transition metal ions, potentially enhancing biological activity and bioavailability . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a precursor in organic synthesis. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

CAS No.

1781830-80-5

Molecular Formula

C11H11NO2

Molecular Weight

189.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Overview

The Vilsmeier-Haack reaction is the most widely used method for introducing aldehyde groups into aromatic systems. For 1,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carbaldehyde, this involves formylation at the 5-position of a pre-synthesized 1,3-dimethyl-2-oxoindole precursor. The reaction proceeds via the in situ generation of the Vilsmeier reagent (chloromethyleneiminium chloride) from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Synthetic Procedure

  • Preparation of Vilsmeier Reagent :

    • DMF (2 equiv) is cooled to 0–5°C, and POCl₃ (1.5 equiv) is added dropwise under inert atmosphere.

    • The mixture is stirred for 30 minutes to form the active chloromethyleneiminium chloride complex.

  • Formylation Reaction :

    • 1,3-Dimethyl-2-oxoindole (1 equiv) is added to the Vilsmeier reagent at 0°C.

    • The temperature is gradually raised to 80–100°C, and the reaction is stirred for 4–6 hours.

    • The intermediate iminium salt is hydrolyzed by adding ice-cold water, yielding the aldehyde product.

Mechanistic Insights

  • Electrophilic Attack : The Vilsmeier reagent acts as an electrophile, targeting the electron-rich 5-position of the indole ring due to directing effects from the 2-oxo and 1,3-dimethyl groups.

  • Iminium Formation : A transient iminium intermediate forms, which is hydrolyzed during workup to release the aldehyde.

Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Temperature80–100°CMaximizes electrophilic substitution
POCl₃:DMF Ratio1:1.5Ensures reagent stability
Hydrolysis pHNeutral (pH 7)Prevents over-acidification
Reaction Time4–6 hoursBalances conversion and side reactions

Alternative Synthetic Routes

Multi-Component Reactions

A catalyst-free three-component synthesis, inspired by protocols for analogous benzochromenopyrimidinetriones, has been explored:

  • Reactants :

    • 1,3-Dimethylbarbituric acid (1 equiv)

    • 5-Formyl-2-hydroxy-1,4-naphthoquinone (1 equiv)

    • Substituted aldehydes (1 equiv)

  • Conditions : Aqueous ethanol (1:1 v/v), room temperature, 12–22 hours.

  • Outcome : While this method avoids catalysts, it primarily yields fused heterocycles rather than the target aldehyde, necessitating further modifications.

Oxidation of Methyl Precursors

Direct oxidation of a 5-methyl group to an aldehyde is theoretically feasible but rarely employed due to:

  • Challenges : Over-oxidation to carboxylic acids and poor regioselectivity.

  • Reagents : Catalytic RuCl₃ with N-methylaniline or oxygen-based oxidants under visible light.

Industrial-Scale Production

Continuous Flow Synthesis

To enhance scalability, the Vilsmeier-Haack reaction is adapted to continuous flow systems:

  • Advantages :

    • Improved heat transfer and reaction control.

    • Reduced POCl₃ usage by 20% via precise stoichiometric delivery.

  • Equipment : Microreactors with PTFE tubing and automated quenching modules.

Purification Strategies

  • Crystallization : The crude product is recrystallized from ethanol/water (3:1) to achieve >98% purity.

  • Chromatography : Reserved for pharmaceutical-grade material, using silica gel eluted with ethyl acetate/hexane.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Vilsmeier-Haack85–9295–98HighModerate
Multi-Component40–5580–85LowHigh
Oxidation30–4570–75LowLow

Challenges and Mitigation

  • Byproduct Formation :

    • Issue : Over-formylation at the 3-position.

    • Solution : Use electron-withdrawing substituents (e.g., nitro groups) to deactivate competing positions.

  • Reagent Toxicity :

    • Issue : POCl₃ is corrosive and moisture-sensitive.

    • Solution : Replace with polymer-supported reagents or ionic liquid-based systems under investigation .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Drug Development

1,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carbaldehyde has been studied for its potential as a pharmacological agent. Research has indicated its efficacy as an acetylcholinesterase inhibitor, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. The compound's ability to interact with neurotransmitter systems makes it a candidate for further exploration in neuropharmacology .

Synthesis of Indole Derivatives

Indoles are a prominent class of compounds in medicinal chemistry due to their presence in many natural products and pharmaceuticals. The compound serves as a versatile intermediate in the synthesis of various indole derivatives through reactions such as:

  • Fischer Indolization : This method allows the conversion of ketones into indoles using hydrazine derivatives under acidic conditions.
  • Bischler-Napieralski Reaction : Utilized for synthesizing substituted indoles, this reaction can employ this compound as a precursor .

Case Study 1: Neuropharmacological Applications

A study published in the Royal Society of Chemistry highlighted the synthesis of novel indole derivatives from this compound and their evaluation as potential acetylcholinesterase inhibitors. The synthesized compounds demonstrated promising inhibitory activity against the enzyme, suggesting their potential use in treating Alzheimer's disease .

Case Study 2: Synthesis of Anticancer Agents

Research focused on the synthesis of pyrano[3,2-a]carbazole alkaloids from indole derivatives has shown that starting from this compound can lead to compounds with significant anticancer properties. These compounds were evaluated for their cytotoxicity against various cancer cell lines .

Summary Table of Applications

Application AreaDescriptionReferences
Drug DevelopmentPotential acetylcholinesterase inhibitor for neurodegenerative diseases
Synthesis of IndolesVersatile intermediate for synthesizing various indole derivatives
Anticancer ResearchPrecursor for synthesizing pyrano[3,2-a]carbazole alkaloids with cytotoxic properties

Mechanism of Action

The mechanism of action of 1,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs, their properties, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups Applications/Findings References
1,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carbaldehyde C${11}$H${11}$NO$_2$ 189.21 1,3-dimethyl; 2-oxo; 5-carbaldehyde Indole, ketone, aldehyde Binds BRD4 bromodomain via aldehyde-mediated hydrogen bonds; used in crystallography studies.
1-Methyl-2,3-dihydro-1H-indole-5-carbaldehyde C${10}$H${11}$NO 161.20 1-methyl; 2,3-dihydro; 5-carbaldehyde Dihydroindole, aldehyde Intermediate in organic synthesis; reduced aromaticity alters electronic properties.
Indole-3-carboxaldehyde C$9$H$7$NO 145.15 3-carbaldehyde Indole, aldehyde Precursor for heterocyclic synthesis (e.g., thiazoles); positional isomerism affects reactivity.
5-(7-Fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile C${17}$H${15}$FN$_4$O 322.33 Fluoro, dimethyl, oxo, pyrrole, nitrile Oxindole, nitrile Pharmaceutical precursor with enhanced metabolic stability due to nitrile group.
N-[6-(4-Methoxyphenoxy)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]benzenesulfonamide C${22}$H${22}$N$4$O$4$S 438.50 Benzimidazole core; sulfonamide, methoxyphenoxy Benzimidazole, sulfonamide Inhibits TRIM24 bromodomain; sulfonamide group enhances binding affinity compared to aldehydes.
3,3-Dimethyl-2-oxo-2,3-dihydrobenzofuran-5-yl methanesulfonate C${12}$H${14}$O$_5$S 270.30 Benzofuran core; methanesulfonate Benzofuran, sulfonate ester Herbicide precursor; sulfonate ester improves solubility and stability.

Key Structural and Functional Comparisons

Core Heterocycle Variations: The target compound’s indole core differs from benzimidazole () and benzofuran (), which exhibit distinct electronic profiles. Dihydroindoles (e.g., ) feature a partially saturated ring, reducing aromaticity and altering π-π stacking capabilities compared to fully aromatic indoles .

Substituent Effects: The 5-carbaldehyde group in the target compound is critical for forming hydrogen bonds in bromodomain binding (e.g., BRD4) . In contrast, 3-carbaldehyde () and nitrile groups () prioritize different reactivity pathways, such as nucleophilic additions or cyclizations.

Functional Group Impact :

  • Sulfonamides () and sulfonate esters () introduce polar moieties that enhance water solubility and protein interactions. However, aldehydes (e.g., target compound) are more reactive, limiting their in vivo stability compared to sulfonamides.
  • Nitrile groups () offer metabolic resistance and serve as bioisosteres for carbonyl groups, broadening pharmacological utility.

Research Findings

  • Bromodomain Binding : The target compound’s aldehyde group at position 5 aligns with key residues in BRD4’s acetyl-lysine binding pocket, as demonstrated in crystallography studies (PDB: 4UYD) . Benzimidazole derivatives () achieve similar binding via sulfonamide interactions but require larger substituents for efficacy.
  • Synthetic Versatility : Aldehyde-containing indoles (e.g., ) are pivotal in synthesizing Schiff bases and heterocyclic derivatives, whereas oxindoles () are preferred for Michael addition reactions due to their electrophilic ketone groups.

Biological Activity

1,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carbaldehyde (often referred to as indole derivative) is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and enzyme inhibition activities, supported by relevant case studies and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₀H₉N₂O₂
  • Molecular Weight : 190.19 g/mol
  • CAS Number : 55241-49-1
  • Purity : Typically around 96% .

Anticancer Activity

Several studies have highlighted the anticancer properties of indole derivatives. For instance, a study investigating indole-containing metal complexes demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The complexes exhibited IC50 values in the sub-micromolar range, indicating potent antiproliferative effects. The mechanism of action was linked to apoptosis induction via caspase activation and ROS formation .

Table 1: Anticancer Activity of Indole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Indole Complex AMCF-713.0Apoptosis via caspase activation
Indole Complex BHCT-11610.0ROS formation
Indole Complex CA278062.8DNA intercalation

Antimicrobial Activity

Indole derivatives have also been evaluated for their antimicrobial properties. A study reported that certain indole complexes demonstrated superior inhibitory effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). These compounds were found to disrupt bacterial enzyme functions, contributing to their antimicrobial activity .

Table 2: Antimicrobial Activity of Indole Derivatives

CompoundBacteriaZone of Inhibition (mm)
Indole Complex AS. aureus15
Indole Complex BE. coli12
Indole Complex CPseudomonas aeruginosa10

Enzyme Inhibition

Research has identified that indole derivatives can act as inhibitors of various enzymes, including tryptophanase. The binding affinity studies indicated that the presence of the indole moiety is crucial for enzyme interaction and inhibition. This suggests potential applications in developing therapeutic agents targeting specific enzymatic pathways .

Case Studies

  • Study on Anticancer Properties :
    A comprehensive study evaluated the efficacy of several indole derivatives against various cancer cell lines. The results indicated that compounds with specific substitutions on the indole ring exhibited enhanced cytotoxicity compared to standard chemotherapeutics like cisplatin .
  • Antimicrobial Efficacy Assessment :
    Another investigation focused on the antimicrobial potential of indole derivatives against common pathogens. The study highlighted that certain derivatives not only inhibited bacterial growth but also showed lower toxicity towards human cell lines compared to traditional antibiotics .

Q & A

Q. What are the standard synthetic routes for 1,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carbaldehyde?

The synthesis typically involves multi-step reactions starting from indole precursors. For example, Vilsmeier-Haack formylation can introduce the carbaldehyde group at the 5-position of the indole core, followed by methylation at the 1- and 3-positions using alkylating agents like methyl iodide under basic conditions . Key intermediates are purified via recrystallization or column chromatography to ensure high purity .

Q. What spectroscopic methods are used to confirm the structure of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR are critical for verifying the positions of methyl groups and the carbaldehyde moiety. For instance, the aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., [M+H]+^+ peak at m/z 190.0863 for C11_{11}H11_{11}NO2_2) .
  • X-ray crystallography : Single-crystal studies provide definitive proof of the molecular geometry and substituent orientation .

Q. What are the key physical properties (e.g., solubility, melting point) of this compound?

While direct data for this compound is limited, analogous indole carbaldehydes exhibit melting points in the range of 140–210°C, depending on substituents . Solubility is typically higher in polar aprotic solvents (e.g., DMSO, DMF) due to the carbaldehyde and lactam groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and purity?

  • Temperature control : Maintaining temperatures below 0°C during methylation steps minimizes side reactions (e.g., over-alkylation) .
  • Solvent selection : Dichloromethane or THF is preferred for formylation reactions to stabilize reactive intermediates .
  • Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) effectively separates the product from byproducts like unreacted starting materials or dimerized species .

Q. How can computational methods predict the reactivity of this compound in substitution or oxidation reactions?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the carbaldehyde group is highly electrophilic, making it reactive toward nucleophiles like amines or hydrazines .
  • Molecular docking : Models interactions with biological targets (e.g., enzymes) to guide derivatization for bioactivity studies .

Q. What strategies resolve contradictions in spectral data between studies?

  • Standardized conditions : Ensure NMR spectra are recorded in the same solvent (e.g., CDCl3_3 vs. DMSO-d6_6) to eliminate solvent-induced shifts .
  • Cross-validation : Compare experimental data with computational predictions (e.g., 13^13C NMR chemical shifts calculated via Gaussian software) .
  • Crystallographic validation : Use X-ray structures as a reference to confirm substituent positions when NMR assignments are ambiguous .

Q. How to design derivatives for bioactivity studies while maintaining structural integrity?

  • Substitution at the carbaldehyde group : Condensation with hydrazines or amines forms hydrazones or imines, which can be evaluated for antimicrobial or anticancer activity .
  • Functionalization of the lactam ring : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to modulate electronic properties and enhance binding to enzyme active sites .
  • Enzyme assays : Test derivatives against target enzymes (e.g., acetylcholinesterase) using spectrophotometric or fluorometric methods to quantify inhibition .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

  • Purity assessment : Contaminants (e.g., residual solvents) can alter melting points. Use elemental analysis or HPLC to verify purity .
  • Isotactic vs. syndiotactic structures : Polymorphism in crystalline forms may lead to different melting points. Powder X-ray diffraction (PXRD) can identify polymorphic variations .

Q. Why might oxidation reactions yield inconsistent product distributions?

  • Oxidizing agent selectivity : Potassium permanganate may over-oxidize the indole ring, while milder agents like PCC (pyridinium chlorochromate) selectively target the carbaldehyde group .
  • Steric effects : The 1,3-dimethyl groups hinder access to the 2-oxo position, favoring side reactions unless sterically directed catalysts are used .

Methodological Best Practices

  • Analytical consistency : Always report solvent, temperature, and instrument parameters (e.g., NMR frequency) to enable cross-study comparisons .
  • Statistical validation : Use triplicate experiments and error analysis (e.g., ±SD) for yield and bioactivity data .

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